Fmoc-DL-(2-thiazoyl)glycine

Übersicht

Beschreibung

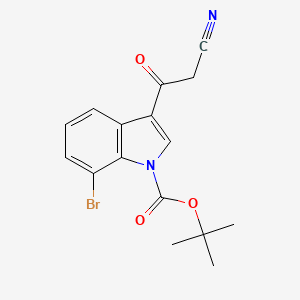

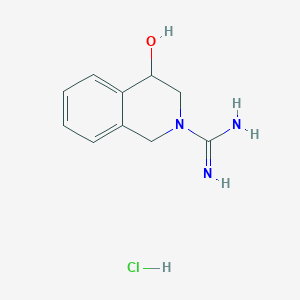

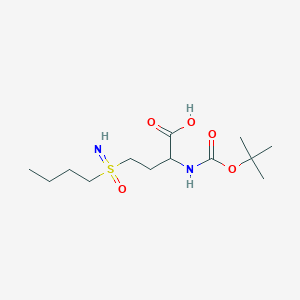

“Fmoc-DL-(2-thiazoyl)glycine” is an Fmoc protected glycine derivative . It is used for proteomics research and solid phase peptide synthesis techniques . The molecular formula is C20H16N2O4S and the molecular weight is 380.42 .

Molecular Structure Analysis

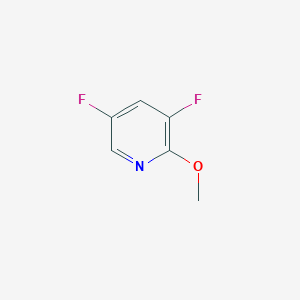

“Fmoc-DL-(2-thiazoyl)glycine” contains a total of 46 bonds, including 30 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, and 17 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Thiazole .Wissenschaftliche Forschungsanwendungen

Proteomics Research

Fmoc-DL-(2-thiazoyl)glycine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures, interactions, and functions in a high-throughput manner.

Peptide Synthesis

This compound is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They are an essential part of biological activity. The Fmoc group in Fmoc-DL-(2-thiazoyl)glycine is a protective group used in solid-phase peptide synthesis.

Hydrogel Construction

Fmoc-functionalized amino acids and peptides, like Fmoc-DL-(2-thiazoyl)glycine, have been used to construct hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. They are used in a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and biosensors.

pH-Controlled Gelation

Fmoc-functionalized compounds can exhibit pH-controlled gelation . This means that the gelation process can be controlled by changing the pH of the solution. This property can be used in various applications, such as controlled drug release and environmental sensing.

Drug Carrier

Fmoc-functionalized compounds can be used as drug carriers . They can encapsulate drugs and release them in a controlled manner. This property is particularly useful in targeted drug delivery systems, where the drug needs to be delivered to a specific part of the body.

Dye Removal

Fmoc-functionalized compounds can be used for dye removal . They can absorb dyes from solutions, making them useful in wastewater treatment processes.

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Fmoc-DL-(2-thiazoyl)glycine is primarily used in proteomics research and solid-phase peptide synthesis techniques . Its primary target is the amino acid glycine , which it binds to in a protected form .

Mode of Action

As an Fmoc protected glycine derivative, Fmoc-DL-(2-thiazoyl)glycine interacts with its target by binding to the amino acid glycine . This interaction allows for the incorporation of the compound into polypeptides during peptide synthesis .

Biochemical Pathways

Given its role in peptide synthesis, it likely influences the formation and structure of proteins within the cell .

Result of Action

The molecular and cellular effects of Fmoc-DL-(2-thiazoyl)glycine’s action are largely dependent on the specific proteins it helps synthesize. By contributing to the formation of these proteins, it can influence a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-DL-(2-thiazoyl)glycine can be influenced by various environmental factors. For instance, the compound should be handled with care to avoid dust formation and ensure adequate ventilation . These precautions help maintain the compound’s stability and effectiveness in the laboratory setting .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMJGKBXDVPSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-DL-(2-thiazoyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

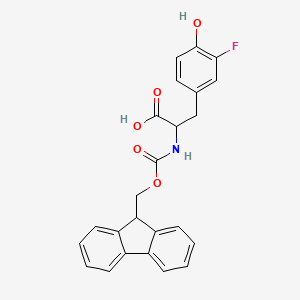

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)

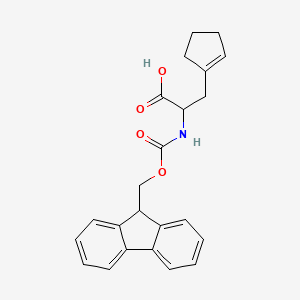

![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)